molecular formula C18H38O2S B14491197 1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL CAS No. 64461-01-4

1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL

Cat. No.: B14491197
CAS No.: 64461-01-4
M. Wt: 318.6 g/mol
InChI Key: TXXMMXMWHOOSEK-UHFFFAOYSA-N
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Description

1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL is an organic compound characterized by its unique structure, which includes a sulfinyl group attached to a decanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL typically involves the reaction of 2,4,4-trimethylpentane-2-sulfinyl chloride with decanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfinyl and sulfone compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfinyl-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: A related compound used as a reference standard in octane rating.

    2,2,4-Trimethylpentane-1-ol: Similar structure but lacks the sulfinyl group.

    2,4,4-Trimethylpentane-2-sulfone: An oxidized form of the sulfinyl compound.

Uniqueness

1-(2,4,4-Trimethylpentane-2-sulfinyl)decan-2-OL is unique due to the presence of both a sulfinyl and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

64461-01-4

Molecular Formula

C18H38O2S

Molecular Weight

318.6 g/mol

IUPAC Name

1-(2,4,4-trimethylpentan-2-ylsulfinyl)decan-2-ol

InChI

InChI=1S/C18H38O2S/c1-7-8-9-10-11-12-13-16(19)14-21(20)18(5,6)15-17(2,3)4/h16,19H,7-15H2,1-6H3

InChI Key

TXXMMXMWHOOSEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CS(=O)C(C)(C)CC(C)(C)C)O

Origin of Product

United States

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